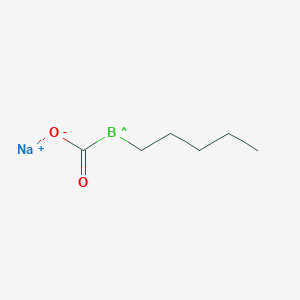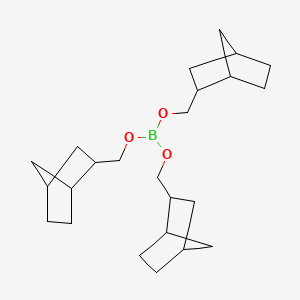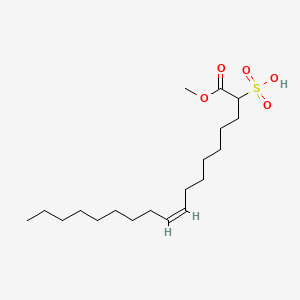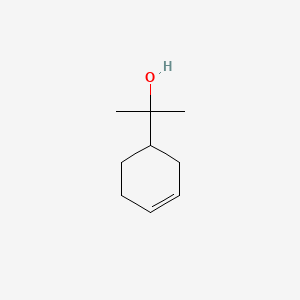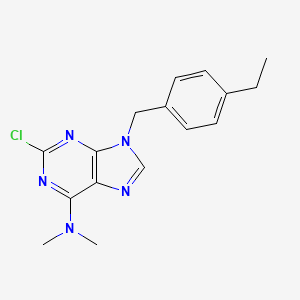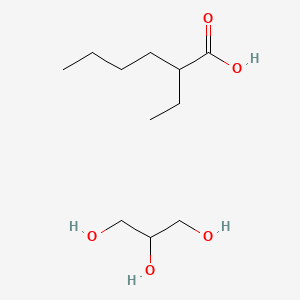
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol is a chemical compound with the molecular formula C9H20O5. It is an ester formed from the reaction of hexanoic acid, 2-ethyl- and 1,2,3-propanetriol (glycerol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between hexanoic acid, 2-ethyl- and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous feeding of hexanoic acid, 2-ethyl- and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid, 2-ethyl- and glycerol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and glycerol.
Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid, 2-ethyl- and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of cosmetics, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid, 2-ethyl- and glycerol, which can then participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or as a reagent in chemical reactions.
Comparación Con Compuestos Similares
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
Hexanoic acid, 2-ethyl-: A carboxylic acid used in the production of esters and other derivatives.
Glycerol esters: Esters formed from glycerol and various carboxylic acids, used in a wide range of applications.
Other fatty acid esters: Esters formed from fatty acids and alcohols, used in cosmetics, food, and industrial applications.
The uniqueness of this compound lies in its specific combination of hexanoic acid, 2-ethyl- and glycerol, which imparts unique properties and applications compared to other esters.
Propiedades
Número CAS |
102802-97-1 |
|---|---|
Fórmula molecular |
C11H24O5 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
Clave InChI |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


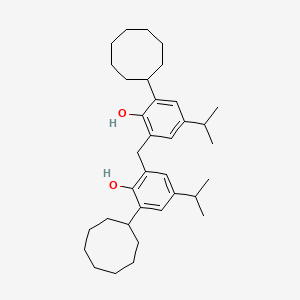


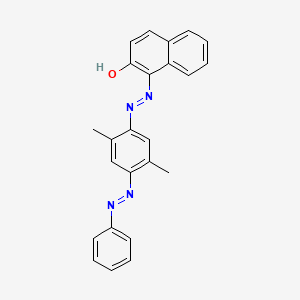

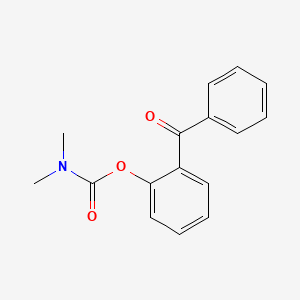
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
